1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione

Catalog No.
S674196
CAS No.
27036-49-3
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione

CAS Number

27036-49-3

Product Name

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione

IUPAC Name

3-anilino-1-phenylpyrrolidine-2,5-dione

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-10,14,17H,11H2

InChI Key

XPRGFWCOARUGAL-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3

As a Building Block for Organic Synthesis:

-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, also known as N-phenyl maleimide, is a valuable building block in organic synthesis due to its functional group versatility. The presence of a cyclic imide group and an aromatic amine moiety allows for diverse chemical transformations.

Researchers have utilized N-phenyl maleimide for the synthesis of various heterocyclic compounds, including pyrroles, pyrazoles, and oxazoles. These heterocycles are important scaffolds found in numerous biologically active molecules and functional materials [, ].

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, also known as N-phenyl maleimide, is a compound characterized by its unique structure comprising a pyrrolidine ring with a phenyl and a phenylamino substituent. This compound has garnered attention in organic synthesis due to its versatile functional groups, which facilitate various chemical transformations. Its molecular formula is C16H14N2O2, and it features a cyclic imide group that is significant in many biochemical applications and interactions .

  • There is no current information available regarding the mechanism of action of this compound in biological systems or its interaction with other molecules.
  • Due to the lack of data, it is impossible to definitively assess the safety or hazards associated with this compound.

  • Oxidation: The compound can undergo oxidation using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the phenylamino group, utilizing reagents like alkyl halides.

These reactions highlight the compound's reactivity and suitability for further synthetic applications.

The biological activity of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is notable, particularly in its interaction with enzymes. It has been shown to influence the activity of carbonic anhydrase isoenzymes, which play critical roles in physiological processes such as fluid balance and respiration. Additionally, similar compounds have demonstrated anticonvulsant properties in various seizure models . The compound's ability to modulate cell signaling pathways and gene expression further underscores its potential therapeutic applications.

The synthesis of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione typically involves a multi-step process:

  • Acylation of Aniline: Aniline is acylated with maleic anhydride to form maleanilic acid.
  • Michael Addition: This intermediate undergoes a Michael addition with aniline.
  • Cyclization: The final cyclization step yields the target compound.

This synthetic pathway illustrates the compound's accessibility for research and pharmaceutical applications.

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione serves as a valuable building block in organic synthesis. Its functional groups allow for the creation of various heterocyclic compounds, including pyrroles, pyrazoles, and oxazoles, which are integral to many biologically active molecules. Additionally, its potential use in treating metabolic disorders by inhibiting fatty acid synthesis has been noted .

Research indicates that 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione interacts with several biomolecules, influencing their activity through specific binding interactions. This includes modulation of enzyme functions and alterations in gene expression via interactions with transcription factors. Such interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action.

1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can be compared to other pyrrolidine derivatives such as:

Compound NameStructure TypeNotable Properties
EthosuximidePyrrolidine derivativeAntiepileptic drug
3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dionePyrrolidine derivativeSimilar biological activity
N-BenzylmaleimideCyclic imideUsed in polymer chemistry

These compounds share structural similarities but differ in their specific biological activities and applications. The unique combination of substituents in 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione contributes to its distinct properties and potential uses in medicinal chemistry .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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